molecular formula C20H21N3O4S2 B2660268 N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 306289-73-6

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2660268
M. Wt: 431.53
InChI Key: LDTSOCPQMPLXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the condensation of 4-ethoxybenzo[d]thiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, followed by acylation with ethyl chloroformate to yield the final product.

Starting Materials
4-ethoxybenzo[d]thiazol-2-amine, 4-(pyrrolidin-1-ylsulfonyl)benzoic acid, ethyl chloroformate

Reaction
Step 1: Condensation of 4-ethoxybenzo[d]thiazol-2-amine with 4-(pyrrolidin-1-ylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to yield the intermediate product., Step 2: Acylation of the intermediate product with ethyl chloroformate in the presence of a base such as triethylamine (TEA) in anhydrous DCM to yield the final product, N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide., Step 3: Purification of the final product by column chromatography using a suitable solvent system.

Mechanism Of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. It also inhibits the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipogenesis and glucose metabolism.

Biochemical And Physiological Effects

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has various biochemical and physiological effects in the body. It has shown to inhibit the growth of cancer cells, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels. It also has anti-inflammatory effects and reduces the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its potency and specificity. It has shown to have a high potency and specificity for the enzymes and receptors it targets. However, one of the limitations is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One direction is to investigate its potential in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies can be done to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has shown promising results in scientific research applications. Its potency and specificity make it a promising candidate for drug development in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.

Scientific Research Applications

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied in scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer treatment, this compound has shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes treatment, it has shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation treatment, it has shown to reduce the production of inflammatory cytokines.

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-2-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTSOCPQMPLXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.